molecular formula C6H5FN2O B14011666 2-Amino-6-fluoronicotinaldehyde

2-Amino-6-fluoronicotinaldehyde

Cat. No.: B14011666
M. Wt: 140.11 g/mol
InChI Key: OLVINJYSMALAAD-UHFFFAOYSA-N
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Description

2-Amino-6-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, where the amino group is positioned at the 2nd carbon and the fluorine atom at the 6th carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoronicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-6-fluoropyridine.

    Formylation: The formylation of 2-amino-6-fluoropyridine is achieved using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-Amino-6-fluoronicotinic acid.

    Reduction: 2-Amino-6-fluoronicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-fluoronicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoronicotinaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 2-Amino-6-fluoropyridine
  • 2-Amino-6-fluoronicotinic acid

Uniqueness

2-Amino-6-fluoronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

2-amino-6-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)

InChI Key

OLVINJYSMALAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=O)N)F

Origin of Product

United States

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